2-Bromo-5-iodoimidazo[2,1-b]thiazole 2-Bromo-5-iodoimidazo[2,1-b]thiazole
Brand Name: Vulcanchem
CAS No.: 1379307-48-8
VCID: VC2592060
InChI: InChI=1S/C5H2BrIN2S/c6-3-2-9-4(7)1-8-5(9)10-3/h1-2H
SMILES: C1=C(N2C=C(SC2=N1)Br)I
Molecular Formula: C5H2BrIN2S
Molecular Weight: 328.96 g/mol

2-Bromo-5-iodoimidazo[2,1-b]thiazole

CAS No.: 1379307-48-8

Cat. No.: VC2592060

Molecular Formula: C5H2BrIN2S

Molecular Weight: 328.96 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-iodoimidazo[2,1-b]thiazole - 1379307-48-8

Specification

CAS No. 1379307-48-8
Molecular Formula C5H2BrIN2S
Molecular Weight 328.96 g/mol
IUPAC Name 2-bromo-5-iodoimidazo[2,1-b][1,3]thiazole
Standard InChI InChI=1S/C5H2BrIN2S/c6-3-2-9-4(7)1-8-5(9)10-3/h1-2H
Standard InChI Key IBRNMHJSSNBFEZ-UHFFFAOYSA-N
SMILES C1=C(N2C=C(SC2=N1)Br)I
Canonical SMILES C1=C(N2C=C(SC2=N1)Br)I

Introduction

Chemical Identification and Properties

2-Bromo-5-iodoimidazo[2,1-b]thiazole is a halogenated heterocyclic compound with significant pharmaceutical research interest. It belongs to the imidazo[2,1-b]thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound is characterized by a fused bicyclic structure containing an imidazole and thiazole ring system, with bromine and iodine substituents at the second and fifth positions, respectively.

Basic Chemical Information

The compound is identified by several key parameters:

ParameterValue
CAS Number1379307-48-8
Molecular FormulaC₅H₂BrIN₂S
Molecular Weight328.96 g/mol
European Community Number877-556-3
PubChem CID78358047

The molecular structure consists of the fused imidazo[2,1-b]thiazole core with bromine at position 2 and iodine at position 5, creating a highly reactive chemical entity. This dihalogenated structure contributes to its potential as a versatile building block in organic synthesis and medicinal chemistry applications .

Physical and Chemical Properties

2-Bromo-5-iodoimidazo[2,1-b]thiazole exists as a solid at room temperature with specific spectroscopic characteristics. The presence of halogen atoms (bromine and iodine) significantly influences its physical and chemical behavior, particularly regarding reactivity patterns and biological interactions. The halogen substituents enhance its chemical reactivity, making it suitable for various transformations and derivatizations in synthetic chemistry.

Structural Characteristics

The core structure of 2-Bromo-5-iodoimidazo[2,1-b]thiazole consists of a fused bicyclic system formed by the imidazole and thiazole rings. This fusion creates a unique molecular architecture that contributes to the compound's distinct properties and reactivity profile. The imidazo[2,1-b]thiazole scaffold represents an important pharmacophore in medicinal chemistry due to its ability to interact with various biological targets.

Ring System and Electron Distribution

The fused imidazo[2,1-b]thiazole core creates an electron-rich system with specific electronic distribution patterns. The thiazole ring contains a sulfur atom that contributes to the molecule's nucleophilicity and reactivity, while the imidazole portion provides additional nitrogen atoms that can participate in hydrogen bonding interactions. This electronic arrangement significantly influences the compound's ability to interact with biological targets and participate in chemical transformations .

Halogen Substitution Pattern

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 2-Bromo-5-iodoimidazo[2,1-b]thiazole and related derivatives. These methods generally involve the construction of the fused bicyclic system followed by selective halogenation at specific positions or the use of pre-halogenated precursors in cyclization reactions .

Cyclization Approaches

One common synthetic route involves the cyclization of N-allylimidazoline-2-thiones to form the imidazo[2,1-b]thiazole core structure. This approach typically begins with the preparation of N-allyl-1,3-dihydroimidazole-2-thiones, which undergo iodination followed by cyclization to yield the desired imidazo[2,1-b]thiazole derivatives. The cyclization step is crucial for establishing the fused bicyclic system characteristic of these compounds .

Biological Activities and Applications

Imidazo[2,1-b]thiazole derivatives, including 2-Bromo-5-iodoimidazo[2,1-b]thiazole, have demonstrated various biological activities that make them interesting candidates for medicinal chemistry applications. These compounds have been investigated for their potential therapeutic properties across several disease areas .

Antimicrobial Activity

Compounds based on the imidazo[2,1-b]thiazole scaffold have shown promising antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, certain derivatives like [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid 2,4-dinitrobenzylidenehydrazide have demonstrated significant antimycobacterial activity with minimum inhibitory concentrations (MIC) as low as 6.25 μg/ml against M. tuberculosis H37Rv in the BACTEC 460 radiometric system .

The structural features of these compounds, including the fused bicyclic core and specific substituents, contribute to their ability to interact with bacterial targets. The presence of halogen atoms like bromine and iodine can enhance membrane permeability and target binding, potentially improving antimicrobial efficacy .

Anticancer Applications

The imidazo[2,1-b]thiazole scaffold has been investigated for potential anticancer properties. The mechanism of action typically involves interactions with specific cellular targets involved in cancer progression, such as protein kinases or apoptosis regulators. The presence of bromine and iodine substituents in 2-Bromo-5-iodoimidazo[2,1-b]thiazole may confer unique binding properties that could be exploited for developing targeted anticancer agents.

Structure-Activity Relationships

Understanding the relationship between structural features and biological activities is crucial for optimizing imidazo[2,1-b]thiazole derivatives for specific therapeutic applications. Several structure-activity relationship (SAR) studies have provided insights into how modifications of this scaffold affect biological properties .

Role of Halogen Substituents

The presence of halogen atoms, particularly bromine and iodine, at specific positions of the imidazo[2,1-b]thiazole core significantly influences the compounds' biological activities. These halogens can enhance binding interactions with biological targets through halogen bonding, improve membrane permeability, and affect metabolic stability.

For 2-Bromo-5-iodoimidazo[2,1-b]thiazole, the specific positioning of bromine at position 2 and iodine at position 5 creates a unique electronic distribution that can influence target selectivity and binding affinity. These halogen substituents also serve as potential sites for further chemical modifications, allowing for the development of more diverse derivatives with optimized properties .

Comparisons with Related Derivatives

Studies comparing various derivatives of imidazo[2,1-b]thiazole have revealed important structure-activity trends. For example, in antimycobacterial studies, derivatives with specific substituents like 4-bromophenyl at position 6 and hydrazide functionalities have demonstrated enhanced activity against Mycobacterium tuberculosis .

The addition of functional groups to the imidazo[2,1-b]thiazole core can modulate various pharmacological properties, including:

  • Target binding affinity and selectivity

  • Cell membrane permeability

  • Metabolic stability

  • Toxicity profiles

Application in Drug Discovery

The unique structural and chemical properties of 2-Bromo-5-iodoimidazo[2,1-b]thiazole make it a valuable building block in medicinal chemistry and drug discovery efforts. This compound serves as a versatile intermediate for developing more complex molecules with optimized pharmacological profiles .

Pharmacophore Development

The imidazo[2,1-b]thiazole scaffold represents an important pharmacophore that can be incorporated into drug candidates targeting various diseases. For instance, related derivatives have been investigated as components of antimalarial compounds. The compound INE963, which contains structural elements similar to imidazo[2,1-b]thiazole derivatives, has shown promise as a blood-stage antimalarial with a high barrier to resistance and potential for single-dose cures in uncomplicated malaria .

Chemical Modifications and Optimization

The presence of bromine and iodine substituents in 2-Bromo-5-iodoimidazo[2,1-b]thiazole provides strategic points for chemical modifications through various synthetic transformations. These include:

  • Cross-coupling reactions (Suzuki, Sonogashira, etc.) utilizing the halogenated positions

  • Nucleophilic substitution reactions

  • Metal-halogen exchange reactions for introducing new functionalities

  • Cyclization reactions for building more complex ring systems

These chemical transformations allow medicinal chemists to explore structural diversity and optimize compounds for specific therapeutic targets.

Current Research Challenges and Future Directions

Despite the promising properties of 2-Bromo-5-iodoimidazo[2,1-b]thiazole and related derivatives, several challenges and opportunities remain in their development and application.

Synthetic Efficiency and Scalability

Current synthetic methods for preparing 2-Bromo-5-iodoimidazo[2,1-b]thiazole often involve multiple steps and may suffer from limitations in terms of regioselectivity, yield, and scalability. Future research could focus on developing more efficient, scalable, and environmentally friendly synthetic routes to facilitate larger-scale production and broader application of these compounds .

Recent advances in green chemistry approaches, such as the use of recyclable catalysts like Bleaching Earth Clay pH-12.5/PEG-400, represent promising directions for improving the synthetic accessibility of these compounds. Continued optimization of these methods could lead to more sustainable and efficient production processes .

Expanding Biological Evaluation

While imidazo[2,1-b]thiazole derivatives have shown promise in several therapeutic areas, comprehensive biological evaluation of 2-Bromo-5-iodoimidazo[2,1-b]thiazole specifically is still needed. Future research should expand the assessment of this compound across a broader range of diseases and biological targets to fully explore its therapeutic potential.

Advanced screening methods, including high-throughput approaches and computational modeling, could accelerate the identification of promising applications for this compound. Additionally, mechanistic studies to elucidate the precise mode of action at the molecular level would provide valuable insights for optimizing its activity and selectivity .

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